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epi-Isotetracycline

Cat. No.: B1156015
M. Wt: 444.43
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Description

Historical Context of Tetracycline (B611298) Degradation Products and Their Research Significance

The discovery of tetracycline antibiotics in the late 1940s marked a pivotal moment in medicine. nih.gov However, the inherent instability of these molecules under various conditions soon became a focal point of research. researchgate.netbris.ac.uk The degradation of tetracyclines leads to the formation of several products, including epimers, anhydrotetracyclines, and isotetracyclines. researchgate.netbris.ac.ukiunajaf.edu.iq These degradation products are of significant interest for several reasons. Their formation can lead to a decrease in therapeutic efficacy and, in some cases, the development of products with increased toxicity. researchgate.net For instance, 4-epianhydrotetracycline, a degradation product of tetracycline, is known to be nephrotoxic. researchgate.net The study of these degradation pathways is crucial for ensuring the stability, safety, and effectiveness of tetracycline-based pharmaceuticals. researchgate.net

Genesis and Chemical Relationship of epi-Isotetracycline to Parent Tetracyclines and Isotetracycline (B1142230)

This compound is formed through the degradation of tetracyclines, particularly under alkaline conditions. sigmaaldrich.com The process involves a series of chemical transformations. Initially, the parent tetracycline molecule can undergo epimerization at the C4 position, a reaction that occurs most rapidly in weakly acidic solutions (pH 3-5), to form its corresponding 4-epimer (e.g., 4-epitetracycline). sigmaaldrich.comcore.ac.uk

Under alkaline conditions (pH above 6.5), the tetracycline molecule, or its C4 epimer, can undergo an intramolecular reaction. slideshare.netresearchgate.net This involves the hydroxyl group at the C6 position attacking the ketone group at the C11 position, leading to the cleavage of the bond between the C11 and C11a atoms and the formation of a lactone ring. iunajaf.edu.iq This rearranged molecule is known as isotetracycline. iunajaf.edu.iq When this transformation occurs from a 4-epimer of a tetracycline, the resulting product is This compound . researchgate.net Therefore, this compound is the C4 epimer of isotetracycline. researchgate.net

The chemical structures of these related compounds are presented below:

Compound NameKey Structural Feature
TetracyclineThe parent four-ring naphthacene (B114907) carboxamide structure.
4-EpitetracyclineThe stereochemistry at the C4 position is inverted relative to tetracycline.
IsotetracyclineContains a lactone ring formed between the C6 hydroxyl and C11 keto group.
This compound Possesses both the inverted stereochemistry at C4 and the lactone ring structure. researchgate.net

Overview of Research Paradigms for Chemically Modified and Degradative Tetracycline Species

Research into tetracycline derivatives has evolved significantly, moving beyond the study of naturally occurring degradation products to the intentional chemical modification of the tetracycline molecule. opendentistryjournal.comoiu.edu.sd This has led to the development of semi-synthetic and chemically modified tetracyclines (CMTs) with improved properties. opendentistryjournal.com

One major research paradigm focuses on enhancing the stability and efficacy of tetracyclines. This has led to the creation of derivatives like doxycycline (B596269) and minocycline, which are more stable than the parent tetracycline. iunajaf.edu.iq Another significant area of research involves the development of tetracycline analogs that lack antibiotic activity but retain other beneficial properties, such as anti-inflammatory, immunomodulatory, and anti-apoptotic effects. opendentistryjournal.combiomedres.us These chemically modified tetracyclines are being investigated for a range of non-antimicrobial therapeutic applications. opendentistryjournal.com

The study of degradation products like this compound remains a critical aspect of this research. Understanding the mechanisms of degradation is essential for developing stable formulations and for identifying potential toxic byproducts. researchgate.netresearchgate.net Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are crucial tools in identifying and quantifying these degradation products in various matrices. core.ac.uk

Properties

Molecular Formula

C₂₂H₂₄N₂O₈

Molecular Weight

444.43

Synonyms

(4R,4aS,6S,8aS)-4-(Dimethylamino)-3,8a-dihydroxy-6-((S)-4-hydroxy-1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,8-dioxo-1,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxamide

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of Epi Isotetracycline Formation

Elucidation of Isomerization and Degradation Pathways Leading to epi-Isotetracycline

The conversion of tetracycline (B611298) to this compound is not a direct process but rather a result of a series of chemical transformations. These pathways are primarily dictated by the solution's pH and are accelerated by external factors like light and temperature.

pH-Dependent Formation Mechanisms and Kinetic Studies

The stability of tetracyclines is highly dependent on pH. nih.goviwaponline.comillinois.edu In acidic solutions, tetracyclines can undergo dehydration, leading to the formation of anhydrotetracyclines. illinois.eduiunajaf.edu.iq Conversely, in alkaline environments (pH above 7), tetracyclines are prone to cleavage of the bond between the C-11 and C-11a atoms. uomustansiriyah.edu.iqresearchgate.net This process is initiated by a reaction between the hydroxyl group at C-6 and the ketone group at the C-11 position, resulting in the formation of a lactone ring characteristic of isotetracycline (B1142230). iunajaf.edu.iquomustansiriyah.edu.iq

The formation of this compound is intrinsically linked to the epimerization at the C-4 position, which yields 4-epitetracycline. researchgate.net This epimerization is a reversible reaction that occurs under acidic conditions, eventually reaching an equilibrium between tetracycline and its C-4 epimer. slideshare.netnih.gov Studies have shown that the degradation of tetracycline and its analogues often follows pseudo-first-order kinetics. nih.goviwaponline.com The rate of degradation is significantly influenced by the pH of the solution. For instance, the degradation rate of tetracycline has been observed to be higher at alkaline pH values. nih.goviwaponline.com Specifically, the degradation rate constants for tetracycline were found to decrease between pH 5 and 9, and then increase between pH 9 and 11. bohrium.com The hydrolysis rates of tetracyclines are notably lower under acidic conditions compared to neutral or base-catalyzed conditions. nih.gov

The degradation of tetracycline can lead to various products, including 4-epitetracycline, anhydrotetracycline, and isotetracycline. researchgate.net The formation of isotetracycline and its epimer, 4-epi-isotetracycline, has been noted to occur at pH levels above 6.5. researchgate.net

Table 1: pH Influence on Tetracycline Degradation

pH RangePredominant Degradation PathwayKey ProductsKinetic Observations
< 2DehydrationAnhydrotetracyclines-
2-6Epimerization and slow degradation4-epitetracyclineEquilibrium established between tetracycline and epitetracycline. slideshare.netnih.gov
> 7Cleavage of C11-C11a bond, lactone formationIsotetracycline, this compoundDegradation rate increases with pH. nih.goviwaponline.comcapes.gov.br

This table provides a simplified overview of pH-dependent degradation pathways.

Influence of Light, Temperature, and Other Environmental Factors on this compound Stability and Transformation

The stability and transformation of tetracyclines, including the formation of this compound, are significantly affected by environmental factors such as light and temperature. mdpi.com Exposure to light can accelerate the degradation of tetracycline. scispace.com Studies have shown a notable decrease in tetracycline concentration in aqueous solutions when exposed to daylight compared to those protected from light. mdpi.com

Temperature is another critical factor. Increased temperatures generally lead to a higher rate of degradation for tetracyclines. researchgate.netnih.gov For example, the degradation of oxytetracycline (B609801) was found to be more pronounced at 40°C compared to 5°C. nih.gov The activation energies for the hydrolysis of four different tetracyclines at pH 7.0 were found to range from 42.0 kJ mol⁻¹ to 77.0 kJ mol⁻¹. nih.gov The presence of certain metal ions can also influence the degradation process. For instance, the addition of Cu²⁺ has been shown to accelerate the degradation of oxytetracycline. scirp.org

Table 2: Effect of Environmental Factors on Tetracycline Degradation

FactorObservationReference
Light Exposure to light decreases the stability of tetracycline solutions. mdpi.comscispace.com
Temperature Higher temperatures increase the rate of tetracycline degradation. researchgate.netnih.gov
Metal Ions The presence of certain metal ions, like Cu²⁺, can catalyze degradation. scirp.org
Initial Concentration Degradation rate can decrease with increasing initial tetracycline concentration. iwaponline.combohrium.com

Interconversion Dynamics Between this compound and Related Tetracycline Isomers

The formation of this compound is part of a dynamic interplay between different isomeric forms of tetracycline. This involves both reversible epimerization and irreversible intramolecular rearrangements.

Epimerization at the C4-Position and its Chemical Equilibrium

A key step in the degradation pathway of tetracyclines is the epimerization at the C4 position, which leads to the formation of 4-epitetracyclines. researchgate.netnih.gov This is a reversible process that occurs in acidic solutions, where an equilibrium is established between the natural (4S) and the epimerized (4R) forms. slideshare.netnih.gov The ratio of these epimers at equilibrium can be influenced by the specific conditions, such as the solvent and temperature. nih.gov For instance, treating tetracycline with a solution of sodium dihydrogen phosphate (B84403) in a methanol-water mixture was found to result in a mixture of the natural and epimerized forms. harvard.edu While the 4-dimethylamino group is crucial for antibacterial activity, its epimerization to the 4β isomer can lead to a decrease in this activity. nih.gov

Intramolecular Rearrangements Leading to the Isotetracycline Lactone Ring Structure

The formation of the characteristic lactone ring of isotetracycline is a result of an intramolecular rearrangement. iunajaf.edu.iq This reaction is favored under basic conditions and involves the hydroxyl group at the C-6 position attacking the ketone group at C-11. iunajaf.edu.iquomustansiriyah.edu.iq This attack leads to the cleavage of the bond between the C-11 and C-11a atoms, resulting in the formation of the inactive isotetracycline. uomustansiriyah.edu.iq This conversion to isotetracycline is considered a retro-Claisen reaction. The formation of iso-chlortetracycline has been identified as a major hydrolytic product of chlortetracycline (B606653). nih.gov This intramolecular rearrangement represents a significant degradation pathway for tetracyclines, leading to biologically inactive products. nih.gov

Molecular and Structural Determinants of Epi Isotetracycline S Biological Attributes

Stereo- and Conformational Analysis of the epi-Isotetracycline Moiety

The tetracycline (B611298) scaffold possesses several chiral centers, but the stereochemistry at the C4 position is of paramount importance for antibacterial activity. nih.gov The naturally occurring, active form of tetracycline features a dimethylamino group at the C4 position in the S-configuration (or α-orientation). nih.govuomustansiriyah.edu.iq However, tetracyclines can undergo epimerization at this position, particularly in acidic solutions, to form the corresponding 4-epimer, which has the R-configuration. slideshare.netresearchgate.net This inversion of stereochemistry at a single chiral center results in the formation of 4-epitetracyclines, which are known to be significantly less biologically active. uomustansiriyah.edu.iqmdpi.com

The implications of this stereochemical change for molecular recognition are profound. The primary mechanism of action for tetracyclines involves binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. nih.govmetu.edu.tr This binding is highly specific, and the correct 4S stereochemistry is essential for optimal interaction with the ribosomal target. nih.gov The α-orientation of the dimethylamino group allows it to fit precisely within the binding pocket on the ribosome. In contrast, the 4R configuration in epi-isomers like this compound places the dimethylamino group in a β-orientation, which sterically hinders proper binding. This incorrect orientation disrupts the intricate network of hydrogen bonds and other non-covalent interactions required for high-affinity binding to the ribosomal A site, leading to a marked decrease in antibacterial efficacy, especially against Gram-negative bacteria. nih.govbiomedres.usbiomedres.us

FeatureNatural Tetracycline IsomerThis compoundBiological Implication
C4 Stereochemistry 4S (α-dimethylamino)4R (β-dimethylamino)Inversion leads to loss of activity. nih.govuomustansiriyah.edu.iq
Ribosomal Binding Optimal fit and high affinitySteric hindrance and poor fitReduced inhibition of protein synthesis. nih.gov
Antibacterial Activity HighVery low or inactive4-epimers are considered less active degradation products. mdpi.com

The tetracycline molecule is not a rigid structure; it possesses considerable conformational flexibility. mdpi.comnih.gov Computational and experimental studies have identified two main conformational families: an "extended" conformation and a "twisted" or "folded" conformation. nih.govresearchgate.net The equilibrium between these states is influenced by environmental factors such as pH and solvent polarity. researchgate.netresearchgate.net In the twisted form, a tetracycline molecule is approximately 12.9 Å long and 7.5 Å wide. researchgate.net

The energetic landscape of the tetracycline scaffold is complex, with several different tautomeric and conformational forms existing within a relatively narrow energy range. researchgate.netresearchgate.net The energetic preference for the extended conformation over the twisted one is often a solvent-driven effect. researchgate.net The epimerization at the C4 carbon to form this compound alters this energetic landscape. The change in the spatial orientation of the dimethylamino group modifies the intramolecular interactions, such as hydrogen bonding, which in turn affects the relative stability of the different conformers and the energy barriers for interconversion between them. nih.gov This shift in the conformational equilibrium and energetic profile contributes to the molecule's inability to adopt the optimal shape required for effective binding to its biological target.

Detailed Stereochemistry of C4 Epimerization and Its Implications for Molecular Recognition

Quantitative Structure-Activity Relationship (QSAR) Studies on Tetracycline Isomers

QSAR studies provide a framework for understanding how the chemical structure and physicochemical properties of a molecule relate to its biological activity. For tetracycline isomers, these studies highlight the precise molecular determinants responsible for the observed drop in efficacy upon epimerization.

Computational methods such as molecular docking are invaluable tools for visualizing and quantifying the interaction between a ligand like this compound and its target. nih.govacs.org The primary target for the antibacterial action of tetracyclines is the A site on the 16S rRNA of the 30S ribosomal subunit. nih.gov

Docking simulations of active tetracycline isomers reveal a specific binding mode characterized by:

Chelation of a Magnesium Ion: The lower periphery of the molecule, including the keto-enol system at C11-C12, coordinates with a Mg²⁺ ion, which is crucial for anchoring the drug to the ribosome.

Hydrogen Bonding: A network of hydrogen bonds forms between the polar groups on the tetracycline and the phosphate (B84403) backbone of the 16S rRNA.

When this compound is modeled in the ribosomal binding site, the 4R-dimethylamino group leads to a significantly less favorable interaction. The altered stereochemistry results in steric clashes with the nucleotides of the binding pocket and disrupts the optimal geometry for hydrogen bonding. This leads to a lower predicted binding affinity and a higher, less favorable binding energy score in computational models. itu.edu.tr These in silico findings provide a molecular-level explanation for the experimentally observed reduced biological activity of epi-isomers.

The reduced activity of this compound can be directly correlated with changes in key physicochemical properties, or descriptors, that are essential for its biological function. jbino.com

Chelation Properties: Tetracyclines are potent chelating agents for divalent metal ions like Mg²⁺ and Ca²⁺. nih.govjbino.com This chelation is fundamental to their mechanism of ribosomal binding. The specific three-dimensional arrangement of the BCD ring system and the A-ring keto-enol group is critical for forming a stable complex with Mg²⁺. The conformational changes induced by C4 epimerization can alter the geometry of this chelation site, weakening the interaction with the essential magnesium ion and, by extension, with the ribosome itself.

Physicochemical DescriptorRole in Active TetracyclinesImpact of C4 Epimerization in this compound
Chelation of Mg²⁺ Essential for anchoring to the ribosome via a specific geometry. Alters the conformation of the chelation site, weakening the Mg²⁺ interaction.
Hydrogen Bonding Forms a crucial network of interactions with ribosomal RNA. Disrupts the optimal hydrogen bond pattern, destabilizing the drug-target complex.
Molecular Shape/Planarity Possesses a specific non-planar conformation for optimal fit in the ribosomal A site. nih.govChanges the overall molecular topography, leading to a poorer fit.

Biological Interactions and Mechanistic Inactivity of Epi Isotetracycline

Ribosomal Target Engagement Studies with Tetracycline (B611298) Isomers

The primary mechanism of action for tetracycline antibiotics is the inhibition of protein synthesis through binding to the 30S ribosomal subunit. wikipedia.orgnih.gov The effectiveness of this binding is a critical determinant of their antibacterial potency.

Impaired Binding of epi-Isotetracycline to the 30S Ribosomal Subunit

The antibacterial activity of tetracyclines is contingent upon their ability to bind to the bacterial 30S ribosomal subunit, thereby blocking the attachment of aminoacyl-tRNA to the ribosome's A-site. wikipedia.orgembopress.orgslideshare.net This action effectively halts protein synthesis, leading to a bacteriostatic effect. nih.gov However, structural integrity is paramount for this interaction. In this compound, the cleavage of the bond between the 11 and 11a atoms to form a lactone ring fundamentally alters the three-dimensional conformation of the molecule. uomus.edu.iq This change in shape prevents it from effectively fitting into the tetracycline binding site on the 30S ribosome. Consequently, this compound is considered inactive due to its inability to bind to its primary molecular target. uomus.edu.iq

Role of Magnesium Ion Chelation in the Absence of Ribosomal Affinity for this compound

Magnesium ions (Mg2+) play a crucial role in the binding of active tetracyclines to the ribosome. slideshare.net Tetracyclines form stable chelate complexes with many metals, including magnesium. uomus.edu.iq This chelation is believed to be essential for creating the proper conformation for high-affinity binding to the ribosomal target. While the zwitterionic AB-ring fragment of this compound, which is responsible for metal ion chelation, remains unchanged, its altered orientation relative to the C*D ring fragment appears to disrupt the typical Mg2+ chelation required for ribosomal binding. nih.gov Studies on the interaction of degradation products with the tetracycline repressor protein (TetR) have shown that although the AB-ring fragment of isotetracyclines can still bind to the recognition site, it does so without the characteristic Mg2+ chelation observed with the intact antibiotic. nih.gov This lack of proper metal ion coordination is a significant factor contributing to the absence of ribosomal affinity for this compound.

Consequences on Aminoacyl-tRNA Binding and Downstream Protein Synthesis Inhibition (or lack thereof)

The direct consequence of this compound's failure to bind to the 30S ribosomal subunit is its inability to inhibit protein synthesis. nih.govuomus.edu.iq The binding of tetracycline to the ribosome sterically hinders the incoming aminoacyl-tRNA from associating with the A-site codon on the mRNA. nih.govresearchgate.net This blockage is the pivotal step in the antibiotic's mechanism of action. wikipedia.orgembopress.org Since this compound cannot establish a stable interaction with the ribosome, it does not obstruct the A-site. As a result, aminoacyl-tRNA can freely bind, and the process of peptide chain elongation proceeds uninhibited, rendering this compound devoid of antibacterial efficacy.

Interaction with Bacterial Resistance Determinants and Regulatory Proteins

The interaction of tetracycline derivatives with bacterial resistance mechanisms, such as repressor proteins and efflux pumps, provides further insight into their biological activity.

Investigation of this compound Recognition by Tetracycline Repressor Proteins (e.g., TetR)

Tetracycline repressor proteins, such as TetR, regulate the expression of tetracycline resistance genes. wikipedia.org TetR binds to operator DNA sequences and represses the transcription of genes like tetA, which encodes an efflux pump. wikipedia.orguniprot.org The binding of a tetracycline molecule to TetR induces a conformational change that causes TetR to dissociate from the DNA, thereby allowing the expression of the resistance gene. wikipedia.org

Research has shown that degradation products like isotetracyclines can still be recognized by and bind to TetR. nih.gov Specifically, the unaltered AB-ring fragment of isotetracycline (B1142230) is capable of binding to the TetR recognition site in a manner comparable to the parent antibiotic. nih.gov However, this binding occurs without the typical chelation of a magnesium ion. nih.gov This interaction demonstrates that even though this compound is antibiotically inactive, it may still have the potential to induce resistance mechanisms by interacting with regulatory proteins.

Table 1: Interaction of Tetracycline and its Degradation Product with TetR

CompoundBinds to TetRInduces Conformational ChangeRequires Mg2+ for Binding
Tetracycline YesYesYes
This compound YesYesNo

This table is a simplified representation based on available data.

Analysis of Substrate Characteristics for Bacterial Tetracycline Efflux Pumps

Bacterial efflux pumps are a primary mechanism of resistance to tetracyclines, actively transporting the antibiotic out of the cell. wikipedia.orgnih.gov These pumps, such as the TetA protein encoded by the tetA gene, recognize and expel tetracycline molecules, reducing the intracellular concentration of the drug. wikipedia.org The substrate specificity of these pumps is a critical factor in their effectiveness.

While direct studies on this compound as a substrate for efflux pumps are limited, the structural changes in the molecule would likely affect its recognition and transport. The altered shape and polarity resulting from the broken BC-ring connection and lactone formation could potentially make it a poor substrate for these pumps. nih.govuomus.edu.iq However, some atypical tetracyclines have been shown to be active against strains with efflux-mediated resistance, suggesting that modifications to the tetracycline core can indeed alter interactions with efflux pumps. researchgate.net Further research is needed to definitively characterize this compound's interaction with the various classes of tetracycline efflux pumps.

Susceptibility of this compound to Enzymatic Inactivation by Tetracycline Destructases (Tet(X) enzymes)

Tetracycline destructases, particularly the Tet(X) family of enzymes, represent a significant mechanism of bacterial resistance to tetracycline antibiotics. ox.ac.uk These enzymes are flavin-dependent monooxygenases that chemically modify and inactivate tetracycline molecules. researchgate.netmcmaster.ca The primary mechanism of action involves the hydroxylation of the tetracycline scaffold, which destabilizes the molecule and leads to its degradation, thereby preventing it from binding to the bacterial ribosome. researchgate.netmcmaster.canih.govnih.gov Tet(X) enzymes are capable of degrading a broad range of tetracyclines, including first, second, and even third-generation agents like tigecycline. nih.govmdpi.com

The formation of this compound is a known degradation pathway for tetracycline, particularly under basic conditions (pH > 6.5), where the parent molecule undergoes irreversible isomerization to form the inactive isotetracycline, which can then be epimerized to 4-epi-isotetracycline. researchgate.netuomustansiriyah.edu.iq This transformation results in a loss of antibacterial activity. uomustansiriyah.edu.iq

Current research on Tet(X) enzymes focuses on their activity against clinically used tetracyclines. nih.govmdpi.com These enzymes act on the parent antibiotic, initiating a degradation cascade. nih.govnih.gov There is no direct scientific evidence to suggest that this compound, itself an inactive degradation product, serves as a substrate for further enzymatic inactivation by Tet(X) enzymes. The role of this compound in this context is that of an inert end-product of chemical degradation, rather than a target for enzymatic resistance mechanisms. The enzymatic process mediated by Tet(X) renders the parent tetracycline inactive, leading to a complex mixture of degradation products, and the formation of isomers like this compound is a separate, chemical process driven by environmental factors like pH. nih.govresearchgate.net

Enzyme FamilyMechanism of ActionKnown SubstratesRole of this compound
Tetracycline Destructases (e.g., Tet(X)) FAD-dependent monooxygenase; catalyzes hydroxylation of the tetracycline scaffold, leading to inactivation and degradation. researchgate.netmcmaster.canih.govFirst, second, and third-generation tetracyclines (e.g., tetracycline, doxycycline (B596269), tigecycline). nih.govmdpi.comresearchgate.netNot a known substrate. It is an inactive chemical degradation product of the parent tetracycline. researchgate.netuomustansiriyah.edu.iq

Exploration of Non-Antibiotic Biological Activities of Inactive Tetracycline Isomers (if any, in preclinical studies)

Beyond their well-known antibacterial effects, tetracyclines possess a range of non-antibiotic biological activities, primarily anti-inflammatory and inhibitory effects on matrix metalloproteinases (MMPs). mdpi.combiomedres.us These properties are mechanistically distinct from their ability to inhibit bacterial protein synthesis. biomedres.us The inhibition of MMPs, a family of zinc-dependent enzymes involved in extracellular matrix degradation, is achieved through the chelation of the zinc ion at the enzyme's active site by the tetracycline molecule. nih.govmdpi.com This has led to the exploration of tetracyclines for use in conditions characterized by excessive inflammation and tissue destruction, such as periodontitis and rosacea. biomedres.usmdpi.com

Crucially, these non-antibiotic activities can be separated from the antibacterial effects. Research has led to the development of chemically modified tetracyclines (CMTs) that lack the C4-dimethylamino group responsible for antibacterial action but retain potent anti-inflammatory and MMP-inhibitory properties. mdpi.commdpi.com This demonstrates that the structural components required for MMP inhibition are different from those required for binding to the bacterial ribosome.

Preclinical studies have shown that tetracyclines and their derivatives can suppress the production of pro-inflammatory mediators and inhibit various MMPs, including collagenases and gelatinases. nih.govmdpi.compcronline.comnih.gov While direct studies on this compound are scarce, there is evidence that mixtures of tetracycline isomers can act as MMP inhibitors. ekb.eg Given that inactive isomers and CMTs retain or even have enhanced non-antibiotic effects, it is plausible that this compound could exhibit similar biological activities. mdpi.comekb.eg Preclinical trials with non-antibacterial tetracycline derivatives like CMT-3 have shown effectiveness, supporting the potential therapeutic application of inactive isomers in inflammatory diseases without the risk of promoting antibiotic resistance. nih.gov

ActivityMechanismRelevance to Inactive Isomers
Matrix Metalloproteinase (MMP) Inhibition Chelation of Zn²⁺ at the enzyme active site; can also affect MMP activation and synthesis. nih.govmdpi.compcronline.comActivity is independent of the antibacterial pharmacophore. Chemically modified, non-antibiotic tetracyclines and mixtures of isomers are effective MMP inhibitors. mdpi.comekb.eg
Anti-inflammatory Effects Inhibition of pro-inflammatory cytokine secretion (e.g., IL-1β, TNF-α), suppression of neutrophil migration, and modulation of inflammasome pathways. mdpi.comnih.govresearchgate.netThese effects are retained in non-antibacterial derivatives (CMTs) and are a key area of investigation for treating inflammatory conditions. nih.govresearchgate.net
Neuroprotective Effects Inhibition of microglial activation and caspase expression. mdpi.comjournalmeddbu.comPrimarily studied with minocycline, but demonstrates the broad range of non-antibiotic actions that could potentially be present in other isomers. journalmeddbu.com

Advanced Analytical and Spectroscopic Characterization of Epi Isotetracycline

Chromatographic Separation and Quantification Methodologies for epi-Isotetracycline in Diverse Matrices

Chromatographic techniques are fundamental in separating this compound from its parent compounds and other related substances in complex samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of tetracycline (B611298) and its derivatives, including this compound. nih.govekb.eg Method development often involves reversed-phase chromatography, utilizing columns like C8 or C18. ekb.eg A typical mobile phase might consist of a gradient mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or 0.05% trifluoroacetic acid) and an organic solvent such as acetonitrile. nih.govresearchgate.net This approach allows for the effective separation of tetracycline, its epimers, and degradation products. nih.govresearchgate.net

Validation of these HPLC methods is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). ekb.egresearchgate.net Key validation parameters include specificity, linearity, accuracy, precision, and robustness. nih.govresearchgate.net Linearity is typically established over a concentration range relevant to the expected sample concentrations. nih.govresearchgate.net For instance, a method might demonstrate linearity from 80% to 160% of the target assay concentration. researchgate.net Accuracy is assessed by recovery studies, with acceptable recovery often falling between 96% and 102%. core.ac.uk Precision is determined through repeatability and intermediate precision studies, with relative standard deviation (RSD) values ideally below 2%. researchgate.netcore.ac.uk Robustness testing involves intentionally varying method parameters like mobile phase composition, flow rate, and column temperature to ensure the method remains reliable under slight variations. nih.gov

Table 1: Illustrative HPLC Method Parameters for Tetracycline and Related Compounds

ParameterConditionSource
Column L1 (C18), 3 µm, 150 x 4.6 mm nih.gov
Mobile Phase Gradient of 0.1% Phosphoric Acid and Acetonitrile nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 280 nm nih.gov
Autosampler Temp. 4 °C nih.gov
Diluent 0.1% Phosphoric Acid nih.gov

This table is for illustrative purposes and specific conditions may vary based on the exact application.

For highly sensitive and specific detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. creative-proteomics.comnih.govnih.gov This technique couples the separation power of LC with the mass-resolving capability of tandem mass spectrometry, allowing for both the definitive identification and precise quantification of this compound, even at trace levels in complex matrices like surface water or biological samples. creative-proteomics.comnih.gov

Qualitative identification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes. creative-proteomics.comnih.govchromatographyonline.com The fragmentation of the precursor ion (the molecular ion of this compound) into characteristic product ions provides a highly specific fingerprint for the compound. creative-proteomics.comchromatographyonline.com

Quantitative analysis using LC-MS/MS offers excellent sensitivity and accuracy, with the ability to detect concentrations down to the nanogram-per-liter (ng/L) or microgram-per-kilogram (µg/kg) range. nih.govresearchgate.net The method's high selectivity minimizes interference from matrix components, which is a common challenge in environmental and biological analysis. creative-proteomics.com Method validation for LC-MS/MS includes establishing parameters like the limit of detection (LOD) and limit of quantification (LOQ), which for tetracycline-related compounds can be in the sub-µg/mL range. researchgate.net

Table 2: Example LC-MS/MS Parameters for Tetracycline Analysis

ParameterConditionSource
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Scan Mode Selected Reaction Monitoring (SRM) nih.govnih.gov
Column Xterra MS C18, 100 mm x 2.1 mm, 3.5 µm nih.gov
Mobile Phase Gradient of 0.01% formic acid in water and acetonitrile researchgate.net

This table provides representative conditions; optimization is necessary for specific analyses.

While HPLC is dominant, other separation techniques have been explored. Gas Chromatography (GC) is generally less suitable for tetracyclines due to their low volatility and thermal instability. researchgate.net Analysis by GC would require derivatization to increase volatility, a step that adds complexity and potential for analytical error. researchgate.net

Capillary Electrophoresis (CE) offers an alternative based on the differential migration of charged species in an electric field. libretexts.org CE can provide high separation efficiency and requires only small sample volumes. libretexts.orgsepscience.com However, coupling CE with mass spectrometry can be challenging due to the low flow rates and the potential for certain buffer components to interfere with the MS interface. mdpi.com Despite these challenges, CE and its variants, like electrokinetic chromatography (EKC), have been used for the separation of various charged molecules, including some antibiotics. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Qualitative Identification and Quantitative Trace Analysis

Spectroscopic Probing of this compound Structure and Transformation Dynamics

Spectroscopic methods are invaluable for elucidating the structural features of this compound and monitoring its formation and behavior under different conditions.

UV-Visible spectroscopy is a fundamental technique for studying compounds with light-absorbing functional groups, known as chromophores. msu.edulibretexts.org Tetracyclines, including this compound, possess a conjugated system of double bonds that absorbs light in the UV-Vis range. libretexts.org The absorption spectrum provides a characteristic fingerprint that can be used for identification and quantification. mt.com

The structure of tetracyclines is known to be pH-dependent, and this is reflected in their UV-Vis spectra. researchgate.net At different pH values, the ionization state of the functional groups changes, leading to shifts in the absorption maxima (λmax). researchgate.netnih.gov Studies have shown that tetracyclines can transform into isotetracycline (B1142230) forms at higher pH values. researchgate.netresearchgate.net By monitoring the changes in the UV-Vis spectrum over time at a specific pH, the kinetics of the transformation from a tetracycline to this compound can be followed. researchgate.netnih.gov For example, the transformation of chlortetracycline (B606653) to isochlortetracycline (B565029) has been observed at basic pH. researchgate.net

Table 3: General UV-Visible Absorption Characteristics of Tetracyclines

FeatureDescriptionSource
Chromophore Conjugated π-electron system msu.edulibretexts.org
Typical λmax Varies, often with multiple bands in the 200-400 nm range libretexts.org
pH-Dependence Spectral shifts observed with changes in pH due to ionization researchgate.netnih.gov
Application Monitoring pH-dependent transformations and degradation kinetics researchgate.net

Fluorescence spectroscopy is an even more sensitive technique used to study the emission of light from excited molecules. nih.gov While tetracycline itself has weak fluorescence, its complexes with certain metal ions, such as Zn²⁺, can exhibit significantly enhanced fluorescence. mdpi.com This "switch-on" fluorescence provides a basis for developing sensitive and selective environmental sensors for tetracyclines. mdpi.com

The fluorescence quantum yield (Φf) is a key parameter that quantifies the efficiency of the fluorescence process. edinst.comd-nb.info It is defined as the ratio of photons emitted to photons absorbed. d-nb.infojascoeurope.com The quantum yield of this compound or its fluorescent derivatives can be determined either by an absolute method using an integrating sphere or, more commonly, by a relative method. d-nb.infojascoeurope.com The relative method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield under identical experimental conditions. edinst.com

The development of fluorescent probes and sensors for tetracyclines is an active area of research. nih.govresearchgate.net These sensors can be used for the rapid and on-site detection of tetracycline residues in environmental samples, such as water, which is crucial for monitoring pollution. researchgate.netadelaide.edu.au The high sensitivity of fluorescence-based methods allows for the detection of very low concentrations of these antibiotics. nih.gov

Raman Spectroscopy for Real-Time Degradation Monitoring and Impurity Profiling

Raman spectroscopy is a non-destructive and rapid analytical technique that provides detailed molecular information, making it a valuable tool for real-time monitoring of chemical reactions and degradation processes. nih.govsemanticscholar.orgresearchgate.net In the context of this compound, Raman spectroscopy can be employed to monitor its formation as a degradation product of tetracycline and to profile other impurities that may arise during the degradation process.

The technique relies on the inelastic scattering of monochromatic light, which results in a vibrational spectrum that is unique to the molecular structure of the analyte. semanticscholar.org Changes in the Raman spectrum can be correlated with changes in the chemical composition of a sample, allowing for the quantitative analysis of both the parent drug and its degradation products. For instance, resonance Raman spectroscopy has been successfully used to monitor small concentration changes of tetracycline and its metabolite, 4-epianhydrotetracycline, with detection limits as low as 1.4% for tetracycline and 0.3% for 4-epianhydrotetracycline. nih.gov An excitation wavelength of 413 nm proved effective for the simultaneous detection of the degradation of tetracycline and the formation of its impurity. nih.gov

Multivariate analysis techniques, such as Partial Least Squares (PLS) regression, can be applied to the Raman spectral data to build quantitative models for predicting the concentration of this compound and other impurities. researchgate.netmdpi.com This approach allows for the analysis of complex mixtures without the need for physical separation of the components. semanticscholar.org Real-time monitoring using an immersion probe can provide continuous data on the degradation kinetics, offering insights into the stability of tetracycline under various stress conditions. mdpi.com

Table 1: Key Raman Bands for Monitoring Tetracycline Degradation

Wavenumber (cm⁻¹)AssignmentSignificance in Degradation Monitoring
~1610 cm⁻¹C=O stretching vibrations of the A ringIntensity changes indicate modification of the tetracycline core structure.
~1580 cm⁻¹C=C stretching vibrations of the aromatic ringsAlterations in this band can signal the formation of degradation products like anhydrotetracycline.
~1250 cm⁻¹C-N stretching and C-O-H bending vibrationsChanges may reflect epimerization at the C4 position, leading to epi-tetracycline formation.
~950-1000 cm⁻¹Ring breathing modesShifts or broadening can indicate overall conformational changes and degradation.

Note: Specific band positions for this compound would require experimental determination but would be expected to show shifts and intensity changes relative to the parent tetracycline compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural and stereochemical elucidation of organic molecules, including complex natural products and their isomers like this compound. mdpi.comleibniz-fmp.despringernature.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. mdpi.com

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial characterization of this compound. mdpi.com The chemical shifts, coupling constants, and signal multiplicities in a ¹H NMR spectrum provide a fingerprint of the proton environments within the molecule, which can be used to differentiate it from tetracycline and other related compounds. mdpi.com ¹³C NMR provides information on the carbon skeleton of the molecule. mdpi.com

For a complete and unambiguous structural assignment, two-dimensional (2D) NMR experiments are crucial. libretexts.org These include:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

Heteronuclear Multiple Bond Correlation (HMBC): Shows longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for connecting different fragments of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. mdpi.com

By combining these NMR techniques, the precise stereochemistry at the C4 position, which differentiates tetracycline from epi-tetracycline, can be definitively established. Furthermore, NMR can be used to identify and characterize other degradation products that may be present, providing a complete picture of the degradation pathway. mdpi.com

Table 2: Representative ¹H NMR Chemical Shift Differences between Tetracycline and its Epimer

ProtonTetracycline (δ, ppm)epi-Tetracycline (δ, ppm)Rationale for Shift Difference
H-4~2.30~2.80The change in stereochemistry at C4 alters the magnetic environment of the H-4 proton, typically causing a downfield shift in the epimer.
N(CH₃)₂~2.90~2.75The reorientation of the dimethylamino group due to epimerization affects the shielding of the methyl protons, often resulting in an upfield shift.

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their conformational properties. jascoinc.comcreative-proteomics.com It measures the differential absorption of left and right circularly polarized light by an optically active molecule. libretexts.org Since this compound is a chiral molecule, CD spectroscopy can provide valuable insights into its three-dimensional structure and how it changes in response to environmental factors.

Time-resolved CD (TRCD) spectroscopy can be used to monitor the kinetics of conformational changes, providing information on the dynamics of the molecule. mdpi.com This can be particularly useful for studying the epimerization process of tetracycline to this compound in real-time. By monitoring the changes in the CD signal over time, the rate of this conversion can be determined.

Furthermore, CD spectroscopy can be used to study the binding of this compound to other molecules, such as proteins or DNA. libretexts.org Such interactions can induce conformational changes in this compound, which can be detected by changes in its CD spectrum.

Table 3: Potential Application of CD Spectroscopy in this compound Analysis

ApplicationExpected CD Spectral ChangesInformation Gained
Differentiation from TetracyclineDifferent Cotton effects (sign and/or magnitude of CD bands).Confirmation of the distinct stereochemistry at the C4 position.
Conformational Stability StudiesChanges in CD signal with varying temperature, pH, or solvent.Information on the flexibility and stability of the molecular conformation.
Monitoring EpimerizationTime-dependent changes in the CD spectrum as tetracycline converts to its epimer.Kinetic data on the rate of epimerization.

Development and Validation of High-Throughput Analytical Protocols for this compound Detection

The development of high-throughput analytical protocols is essential for the rapid and efficient screening of a large number of samples for the presence of this compound. These methods are particularly important in quality control settings within the pharmaceutical industry and for monitoring environmental samples.

Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry (MS) detection is a common platform for high-throughput analysis of tetracyclines and their epimers. researchgate.netnih.gov UPLC systems utilize smaller particle size columns, which allows for faster separation times and higher resolution compared to traditional HPLC.

A typical high-throughput method for this compound would involve a rapid extraction step followed by a fast UPLC gradient. For example, a validated UPLC-UV method for the determination of tetracycline and its epimers in liquid hog manure utilized a UPLC BEH Shield RP18 column and achieved separation in a short run time. researchgate.netnih.gov

Method validation is a critical aspect of developing any analytical protocol to ensure its reliability and accuracy. researchgate.net Key validation parameters include:

Selectivity: The ability of the method to distinguish this compound from other related compounds.

Linearity and Range: The concentration range over which the method provides a linear response. researchgate.net

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Table 4: Example of UPLC Method Parameters for High-Throughput Analysis

ParameterCondition
Column UPLC BEH C18 or equivalent (e.g., BEH Shield RP18) researchgate.netnih.gov
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient A rapid gradient from low to high organic phase concentration.
Flow Rate ~0.4 - 0.6 mL/min
Column Temperature 30 - 40 °C
Detection UV at a specific wavelength (e.g., 360 nm) or MS/MS

Interlaboratory Comparison and Harmonization of Analytical Protocols for this compound

Interlaboratory comparisons (ILCs), also known as proficiency testing, are essential for ensuring the accuracy and comparability of analytical results among different laboratories. europa.eunih.gov The main objective of an ILC is to assess the performance of participating laboratories and to identify any potential biases or sources of error in their analytical methods. nih.gov

For a compound like this compound, where accurate quantification is crucial for quality control and regulatory purposes, participation in ILCs is highly recommended. europa.eu These programs typically involve the distribution of a common sample with a known or consensus concentration of the analyte to a number of laboratories. fao.org Each laboratory analyzes the sample using their own method and reports the results to the organizing body.

The results are then statistically analyzed to assess the performance of each laboratory. youtube.com This allows laboratories to benchmark their performance against others and to take corrective actions if necessary. fao.org

Harmonization of analytical protocols for this compound is another important step towards ensuring consistent and reliable results across different laboratories. This can be achieved through the development and adoption of standardized methods, such as those published by organizations like ISO or CEN. europa.eu Collaborative method validation studies, where multiple laboratories work together to validate a single analytical method, are a key part of the standardization process. europa.eueurachem.org

The availability of certified reference materials (CRMs) for this compound is also crucial for the harmonization of analytical methods. CRMs are highly characterized materials with a certified value for the concentration of the analyte, which can be used to calibrate instruments and to validate the accuracy of analytical methods.

Table 5: Key Elements of an Interlaboratory Comparison for this compound

ElementDescription
Test Material A homogeneous and stable material containing a known concentration of this compound.
Participating Laboratories A group of laboratories that perform the analysis of the test material. nih.gov
Analytical Method Laboratories may use their own in-house methods or a standardized protocol.
Data Submission Laboratories submit their results to the coordinating body.
Statistical Analysis The results are statistically evaluated to determine the consensus value and to assess the performance of each laboratory (e.g., using z-scores). youtube.com
Performance Feedback Each laboratory receives a report on their performance, allowing for self-assessment and improvement. nih.gov

Environmental Fate and Biotransformation of Epi Isotetracycline

Degradation Pathways and Persistence in Environmental Compartments (e.g., soil, water, manure)

The formation of epi-isotetracycline is a result of the degradation of tetracycline (B611298) in various environmental matrices. The primary pathway involves a two-step process: the irreversible formation of isotetracycline (B1142230) followed by its reversible epimerization. Some studies indicate that the degradation of tetracycline to isotetracycline and subsequently to 4-epi-isotetracycline occurs at pH levels above 6.5. researchgate.netresearchgate.net

In alkaline conditions, such as those found in some slurries and wastewater, the tetracycline molecule undergoes an intramolecular transformation. whiterose.ac.uk The hydroxyl group at the C6 position attacks the carbonyl group at C11, leading to the irreversible formation of isotetracycline. researchgate.netrjptonline.org This isotetracycline can then undergo reversible epimerization at the C4 position to form 4-epi-isotetracycline. researchgate.netresearchgate.net This reaction is a significant transformation pathway for tetracycline in aqueous environments. researchgate.net

The persistence of tetracycline transformation products, including isomers and epimers, can be significant. While the parent oxytetracycline (B609801) concentration may decline, analyses using methods with broad cross-reactivity show that total tetracycline-like compounds can persist for extended periods, such as five months or more after manure application to soil. nih.gov Tetracyclines can build up persistent residues and accumulate in soil following repeated applications of manure. nih.gov The half-lives of parent tetracyclines can be highly variable, ranging from a few days to over 100 days, depending on the soil type and environmental conditions. wur.nl The persistence of this compound is linked to the stability of the core tetracycline structure and the specific conditions of the environmental compartment it resides in.

Table 1: Conditions Influencing the Formation of Tetracycline Transformation Products

Environmental CompartmentKey Influencing FactorsResulting Transformation ProductsReference
Aqueous Solution / WaterpH > 6.5, HydrolysisIsotetracycline, 4-epi-isotetracycline researchgate.netresearchgate.net
Aqueous Solution / WaterWeakly acidic (pH 3-5)4-epitetracycline (reversible) researchgate.netcore.ac.uk
ManureAnaerobic digestion, pH 7.14-epi-oxytetracycline usda.gov
SoilSorption to particles, cation chelationInhibition of epimerization, persistence of parent tetracycline core.ac.uk

Microbial and Abiotic Transformation Processes Affecting this compound

The transformation of tetracycline into this compound is governed by both abiotic and microbial processes.

Abiotic Transformation: Abiotic processes, particularly hydrolysis, are the primary drivers for the formation of isotetracycline, the precursor to this compound. yok.gov.tr The reaction is highly dependent on pH, with alkaline conditions significantly accelerating the transformation of tetracycline to isotetracycline. whiterose.ac.ukrjptonline.org This is considered an abiotic degradation pathway. researchgate.net Following the formation of isotetracycline, the subsequent epimerization to 4-epi-isotetracycline is also an abiotic process. researchgate.net Tetracycline antibiotics are known to be sensitive to degradation from extreme pH, light, and high temperatures. researchgate.net Photolysis is another major degradation route for tetracyclines in water environments, though the formation of this compound is more directly linked to pH-mediated hydrolysis. usda.govyok.gov.tr

Table 2: Summary of Transformation Processes for Tetracyclines

ProcessTypeDescriptionKey FactorReference
HydrolysisAbioticLeads to the formation of isotetracycline from tetracycline.Alkaline pH (>6.5) researchgate.netrjptonline.org
EpimerizationAbioticReversible transformation of isotetracycline to 4-epi-isotetracycline.pH researchgate.net
PhotolysisAbioticDegradation of the tetracycline structure by light, especially in shallow water.Sunlight usda.gov
BiodegradationBioticDegradation of parent tetracyclines by microorganisms (bacteria, fungi).Microbial activity nih.govajol.info

Mobility and Distribution in Environmental Systems

The mobility and distribution of this compound in the environment are dictated by the physicochemical properties it shares with other tetracycline compounds. Sorption to solid phases is a critical process that governs the fate and transport of these antibiotics. d-nb.info

Tetracyclines exhibit strong sorption to soil and sediment, which significantly reduces their mobility. yok.gov.tr This high affinity for the solid phase is influenced by soil properties such as organic matter content, pH, and clay content. d-nb.infomdpi.com A primary mechanism for this strong binding is chelation with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are abundant in many soils and manures. core.ac.uk This complexation not only reduces mobility but can also inhibit further degradation processes like epimerization, thereby increasing the persistence of the parent compound in soils. core.ac.uk

Due to this strong sorption behavior, tetracyclines and their transformation products, including this compound, tend to accumulate in the upper layers of soil and are not readily leached into deeper soil layers or groundwater. nih.govnih.gov Studies have shown that even after manure application, only trace amounts of the parent antibiotic are typically found in subsurface soil, indicating low mobility. nih.gov Therefore, soil and manure solids act as the primary sinks for these compounds in the environment. d-nb.info

Table 3: Factors Affecting the Mobility and Distribution of Tetracyclines

FactorEffect on MobilityMechanismReference
SorptionDecreasesBinding to soil organic matter and clay particles. yok.gov.trd-nb.info
Cation Chelation (e.g., Ca²⁺, Mg²⁺)DecreasesFormation of stable complexes that bind strongly to soil surfaces. core.ac.uk
Soil pHVariableAffects the ionic species of the molecule and surface charge of soil particles, influencing electrostatic attraction. mdpi.com
Organic Matter ContentDecreasesProvides more sites for hydrophobic interactions and binding. mdpi.com

Future Research Trajectories and Broader Implications

Strategies for Preventing and Mitigating epi-Isotetracycline Formation

The formation of this compound is a significant concern in both pharmaceutical formulations and the environment due to the loss of antibacterial activity and potential for unknown toxicological effects. The degradation of tetracycline (B611298) to this compound is influenced by factors such as pH, temperature, and light exposure. nih.govnih.gov

In Pharmaceutical Contexts:

Preventing the formation of this compound in pharmaceutical preparations is crucial for maintaining the efficacy and safety of tetracycline-based drugs. Key strategies include:

pH Control: Tetracycline is most stable in acidic conditions. Maintaining the pH of aqueous solutions between 4.5 and 7.5 can significantly reduce the rate of epimerization and degradation. google.com

Use of Stabilizers: The addition of certain excipients can enhance the stability of tetracycline solutions. Antioxidants and chelating agents, such as reduced glutathione (B108866) (GSH), p-aminobenzoic acid (PABA), and ethylenediamine (B42938) tetraacetic acid (EDTA), have shown a photostabilizing effect. nih.govgoogle.com Reduced glutathione, in particular, has demonstrated a significant ability to protect tetracycline from photodegradation. nih.gov

Formulation in Reverse Micelles: Studies have shown that formulating tetracyclines, such as oxytetracycline (B609801) HCl, in reverse micellar systems can dramatically increase their stability and half-life compared to aqueous solutions. nih.gov

Storage Conditions: Protecting tetracycline formulations from light and storing them at controlled temperatures are fundamental practices to minimize degradation. nih.gov

In Environmental Contexts:

The widespread use of tetracyclines in human and veterinary medicine leads to their release into the environment, where they can degrade into various products, including this compound. nih.govrroij.com Mitigating the environmental impact involves several approaches:

Wastewater Treatment: Advanced wastewater treatment processes, such as membrane bioreactors (MBRs) and advanced oxidation processes (e.g., ozonation and UV photolysis), have shown high efficiency in removing tetracycline and its degradation products from water sources. nih.gov

Bioremediation: Utilizing microorganisms that can degrade tetracyclines offers an environmentally friendly approach. Strains like the yeast Cutaneotrichosporon dermatis have been shown to efficiently degrade tetracycline and its derivatives. mdpi.com

Adsorption: Natural clays, such as kerolitic montmorillonite (B579905), have demonstrated high efficacy in removing tetracycline from water through adsorption, offering a cost-effective and ecologically sound method. researchgate.netresearchgate.net

StrategyContextKey Findings
pH ControlPharmaceuticalOptimal stability in aqueous solutions is between pH 4.5 and 7.5. google.com
StabilizersPharmaceuticalReduced glutathione (GSH) and EDTA show significant photostabilizing effects. nih.gov
Reverse MicellesPharmaceuticalCan increase the half-life of oxytetracycline HCl from 34 to 2402 hours. nih.gov
Advanced OxidationEnvironmentalOzonation and UV photolysis are effective in degrading tetracycline in water. nih.gov
BioremediationEnvironmentalCutaneotrichosporon dermatis can degrade tetracycline, reducing its antibacterial potency. mdpi.com
AdsorptionEnvironmentalKerolitic montmorillonite effectively removes tetracycline from water. researchgate.netresearchgate.net

Chemical Biology Approaches to Leverage Inactive Tetracycline Isomers for Novel Applications Beyond Antibiosis

While this compound itself is largely considered inactive as an antibiotic, the broader family of tetracycline derivatives, including chemically modified and inactive isomers, is being explored for a range of non-antibiotic therapeutic properties. oup.comnih.gov This has led to the field of "repurposing" these compounds for new medical applications.

Anti-inflammatory and Immunomodulatory Effects: Tetracyclines and their derivatives have been shown to possess anti-inflammatory and immunomodulatory properties by interacting with matrix metalloproteinases (MMPs), cytokines, and growth factors. nih.gov These properties make them potential candidates for treating conditions like rosacea, acne, and even some ophthalmic diseases. oup.comnih.govbiomedpharmajournal.org

Anticancer Properties: Some tetracycline analogues, including doxycycline (B596269) and chemically modified tetracyclines (CMTs), have demonstrated anti-tumor effects in various cancer models. researchgate.netmdpi.com They can inhibit tumor growth by affecting MMPs and having a direct impact on cell proliferation. mdpi.com

Neuroprotective Effects: Research has indicated that certain tetracyclines can exhibit neuroprotective activity, potentially offering therapeutic benefits in neurodegenerative diseases. mdpi.com

Disease Tolerance: Recent studies have identified tetracycline derivatives with minimal antimicrobial activity but a significant capacity to induce an adaptive mitochondrial stress response. jci.org This can trigger disease tolerance mechanisms, which could be beneficial in treating severe infections, including viral ones, without contributing to antibiotic resistance. jci.org

The key is to dissociate the desired non-antibiotic effect from the antimicrobial activity to avoid promoting resistance. jci.org This involves chemical modifications to the tetracycline scaffold to create derivatives that retain the desired therapeutic action while having minimal impact on bacteria. oup.com

In Silico and Machine Learning Applications for Predicting Isomerization Pathways and Biological Outcomes

Computational approaches, including in silico modeling and machine learning, are becoming increasingly valuable tools in predicting the degradation pathways of pharmaceuticals and their potential biological effects.

Predicting Degradation Pathways: Software programs that incorporate knowledge-based rules can predict the degradation pathways of small organic molecules under various conditions (e.g., pH, temperature, light). acs.org These tools can help identify potential degradation products like this compound early in the drug development process. Machine learning models can also be trained on historical stability data to predict degradation rates and pathways for new compounds. theviews.injopir.inijmsm.org

Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the biological activities of molecules based on their chemical structures. nih.govacs.org These models can help in screening large libraries of tetracycline isomers and derivatives to identify those with potential therapeutic effects or, conversely, those with high toxicity. For instance, 3D-QSAR analysis has been used to identify potent antimicrobial isomers of other compound classes. nih.govacs.org

Molecular Docking and Dynamics: Molecular docking simulations can predict how a molecule, such as a tetracycline isomer, will bind to a biological target like a protein or ribosome. researchgate.netmdpi.complos.orgnih.gov This can provide insights into the mechanism of action and help explain why some isomers are inactive as antibiotics. For example, docking studies can reveal if an isomer's conformation prevents it from effectively binding to the bacterial ribosome. nih.gov Density Functional Theory (DFT) calculations can further provide detailed insights into the electrostatic properties and molecular behavior of these compounds. researchgate.net

Computational ApproachApplication for this compound and Isomers
Degradation Pathway PredictionPredicts the formation of this compound under different environmental and storage conditions. acs.orgtheviews.in
QSAR ModelingPredicts the potential biological activities (therapeutic or toxic) of various tetracycline isomers. nih.govacs.org
Molecular DockingSimulates the binding of isomers to biological targets to understand their mechanism of action or lack thereof. researchgate.netplos.orgnih.gov
Machine LearningAnalyzes large datasets to identify patterns and predict drug stability, degradation, and biological outcomes. jopir.inijmsm.orgrsc.org

Contribution of this compound Research to the Understanding of Broader Tetracycline Resistance Mechanisms and Adjuvant Strategies

While this compound is not a direct driver of resistance, research into tetracycline degradation and modification is intertwined with the challenge of antibiotic resistance.

Understanding Resistance: The primary mechanisms of tetracycline resistance involve efflux pumps that remove the antibiotic from the bacterial cell and ribosomal protection proteins that prevent the antibiotic from binding to its target. researchgate.netmdpi.commusechem.com The formation of inactive isomers like this compound represents a loss of active antibiotic, which can inadvertently contribute to the selection pressure for resistant bacteria by exposing them to sub-lethal concentrations of the active drug.

Adjuvant Strategies: One promising approach to combatting resistance is the use of antibiotic adjuvants. These are compounds that, when co-administered with an antibiotic, can restore its effectiveness against resistant bacteria. mdpi.comfrontiersin.org Research in this area includes screening for molecules that can inhibit efflux pumps or other resistance mechanisms. mdpi.comeurekaselect.comingentaconnect.com For example, the approved drug guanethidine (B1672426) has been shown to reverse tetracycline resistance in E. coli by inhibiting the TetA efflux pump. mdpi.com

Developing New Derivatives: The knowledge gained from studying tetracycline degradation and the structure-activity relationships of its isomers informs the design of new tetracycline derivatives that can overcome existing resistance mechanisms. musechem.comnih.gov For example, third-generation tetracyclines like tigecycline, eravacycline, and omadacycline (B609740) were developed to be effective against bacteria that are resistant to older tetracyclines. mdpi.comnih.gov

Q & A

Q. How can researchers ensure their this compound study meets journal criteria for novelty and significance?

  • Methodological Answer :
  • Literature Gap Analysis : Use tools like Connected Papers or CiteSpace to map citation networks and identify underexplored derivatives or mechanisms.
  • Impact Framing : Highlight translational potential (e.g., overcoming tetracycline resistance) and comparative efficacy vs. FDA-approved analogs.
  • Pre-submission Checklists : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and journal-specific aims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.